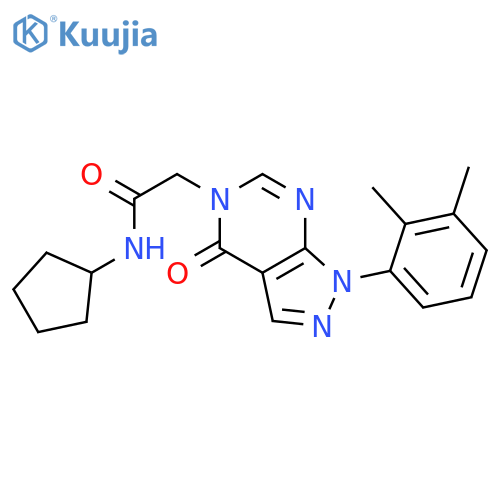

Cas no 894992-93-9 (N-cyclopentyl-2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

N-cyclopentyl-2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N-cyclopentyl-2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide

- N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

- F2514-0345

- AKOS024655412

- N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

- N-cyclopentyl-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

- 894992-93-9

-

- インチ: 1S/C20H23N5O2/c1-13-6-5-9-17(14(13)2)25-19-16(10-22-25)20(27)24(12-21-19)11-18(26)23-15-7-3-4-8-15/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3,(H,23,26)

- InChIKey: NGVYYXDQEIYLIS-UHFFFAOYSA-N

- ほほえんだ: C(NC1CCCC1)(=O)CN1C=NC2N(C3=CC=CC(C)=C3C)N=CC=2C1=O

計算された属性

- せいみつぶんしりょう: 365.18517499g/mol

- どういたいしつりょう: 365.18517499g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 603

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 79.6Ų

N-cyclopentyl-2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2514-0345-25mg |

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

894992-93-9 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2514-0345-1mg |

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

894992-93-9 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2514-0345-5μmol |

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

894992-93-9 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2514-0345-2μmol |

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

894992-93-9 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2514-0345-20μmol |

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

894992-93-9 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2514-0345-20mg |

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

894992-93-9 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2514-0345-4mg |

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

894992-93-9 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2514-0345-5mg |

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

894992-93-9 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2514-0345-30mg |

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

894992-93-9 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2514-0345-10μmol |

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

894992-93-9 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

N-cyclopentyl-2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

2. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

N-cyclopentyl-2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamideに関する追加情報

Compound CAS No 894992-93-9: N-cyclopentyl-2-(1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

The compound with CAS No 894992-93-9, known as N-cyclopentyl-2-(1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide, is a highly specialized organic molecule with significant potential in the field of drug discovery and development. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrazolo[3,4-d]pyrimidine core structure. The presence of a cyclopentyl group and a dimethylphenyl substituent adds complexity to its structure and may influence its pharmacokinetic properties.

Recent studies have highlighted the importance of pyrazolo[3,4-d]pyrimidine derivatives in targeting various biological pathways. For instance, researchers have reported that such compounds can act as inhibitors of kinase enzymes, which are critical in cell signaling and proliferation. The cyclopentyl group in this molecule is known to enhance lipophilicity and improve membrane permeability, potentially increasing bioavailability. Meanwhile, the dimethylphenyl substituent may contribute to increased stability and selectivity towards specific targets.

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyrazolo[3,4-d]pyrimidine ring system followed by functionalization with the appropriate substituents. Advanced techniques such as microwave-assisted synthesis or catalytic cross-coupling reactions are often employed to optimize yields and purity. The incorporation of the cyclopentyl group is achieved through amide bond formation under controlled conditions to ensure regioselectivity.

In terms of biological activity, this compound has shown promising results in preclinical studies. For example, it has demonstrated potent inhibitory activity against certain protein kinases involved in cancer progression. The presence of the oxo group at position 4 of the pyrazolo[3,4-d]pyrimidine ring suggests potential for hydrogen bonding interactions with target enzymes. This feature is crucial for achieving high affinity binding and therapeutic efficacy.

The structural uniqueness of this compound also makes it a valuable tool for studying receptor-ligand interactions. Researchers have utilized computational methods such as molecular docking and dynamics simulations to elucidate the binding mode of this compound with its target proteins. These studies provide insights into the molecular mechanisms underlying its biological activity and guide further optimization efforts.

In conclusion, CAS No 894992-93-9 represents a cutting-edge molecule with significant potential in drug development. Its complex structure combines multiple functional groups that contribute to its pharmacological properties. As research continues to uncover new applications for pyrazolo[3,4-d]pyrimidine derivatives like this one, it is likely to play an increasingly important role in advancing therapeutic interventions across various disease areas.

894992-93-9 (N-cyclopentyl-2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide) 関連製品

- 18041-25-3(Cesium, (triiodoplumbyl)-)

- 2091618-43-6(1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde)

- 1780325-79-2(5-bromo-3-formyl-1-methyl-1H-indole-2-carboxylic acid)

- 2680725-04-4(2,2,6,6-Tetramethyl-4-(2,2,2-trifluoroacetamido)oxane-4-carboxylic acid)

- 899948-67-5(2-{(3,5-dimethoxyphenyl)methylsulfanyl}-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)

- 383128-42-5(2-(3-Fluorophenyl)piperidine)

- 139756-03-9(4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide)

- 1797876-24-4(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)

- 2101196-38-5(4-amino-1-cyclopentyl-1H-pyrazole-5-carboxamide)

- 2169653-97-6(3-Ethyl-1-(trifluoroacetyl)azetidine-3-carboxylic acid)